Methyldiphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111638. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C13H13Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHRRIGNGQFVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883569 | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | Diphenylmethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

776-76-1 | |

| Record name | Methyldiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSW7GCX9EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Methyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane ((C₆H₅)₂SiHCH₃), a versatile organosilane compound, holds significant importance across various scientific and industrial sectors, including materials science and pharmaceutical development. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and insights into its reactivity and applications, with a particular focus on its relevance to drug discovery and synthesis.

Physical Properties of this compound

This compound is a colorless liquid under standard conditions.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄Si | [2] |

| Molecular Weight | 198.34 g/mol | [2] |

| Appearance | Colorless clear liquid | [1] |

| Melting Point | 20 °C | [1] |

| Boiling Point | 93-94 °C at 1 mmHg | |

| Density | 0.995 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.571 | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | |

| Stability | Stable under recommended storage conditions (2-8°C, under inert gas).[1] Reacts with aqueous base. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the methyl, silyl (B83357) hydride, and phenyl protons. |

| ¹³C NMR | Resonances for the methyl and phenyl carbons. |

| FTIR | Characteristic Si-H stretching vibration. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors primarily centered around the reactivity of the silicon-hydride (Si-H) bond. This bond is weakly polarized, with the hydrogen atom being hydridic in nature, making it a valuable reagent in organic synthesis.

Hydrosilylation Reactions

One of the most significant applications of this compound is in hydrosilylation, the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[3]

The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the following key steps:

-

Oxidative addition of the silane (B1218182) to the platinum catalyst.

-

Coordination of the alkene to the platinum center.

-

Migratory insertion of the alkene into the Pt-H bond.

-

Reductive elimination of the alkylsilane product, regenerating the catalyst.[3]

Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Reducing Agent

The hydridic nature of the Si-H bond allows this compound to act as a reducing agent for various functional groups. It is considered a mild and selective reducing agent, offering advantages in terms of safety and ease of handling compared to some metal hydrides. Organosilanes are used for the reduction of a variety of functional groups with good tolerance for others. For instance, diphenylsilane (B1312307) has been shown to selectively reduce amides to aldehydes.

Protecting Group Chemistry

In the synthesis of complex molecules, particularly in drug development, protecting groups are often necessary to mask reactive functional groups. Silyl ethers, formed by the reaction of an alcohol with a silyl halide, are common protecting groups due to their ease of formation and removal under specific conditions. While this compound itself is not a silylating agent, its derivatives, such as chlorothis compound, are used to introduce the methyldiphenylsilyl protecting group.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable tool for medicinal chemists and professionals in drug development.

-

Synthesis of Complex Molecules: As a reagent in organic synthesis, it facilitates the formation of intricate molecular architectures, which is crucial for creating new chemical entities with potential therapeutic properties.[1]

-

Improving Drug Properties: In drug formulation, organosilicon compounds can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), potentially leading to more effective medications.[1]

-

Antiviral and Anticancer Research: Organosilanes are being investigated for their potential as antiviral agents, for instance, in targeting multidrug-resistant influenza A viruses.[4] Silylating agents are also employed in the synthesis of anticancer drug intermediates.[5] For example, silyl protecting groups are used in the complex synthesis of the antiviral drug ddhCTP and in the synthesis of precursors for the anticancer drug carfentanil.[6][7]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound and a representative protocol for a common chemical reaction.

Determination of Physical Properties

1. Density Measurement

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.

-

Apparatus: Analytical balance, pycnometer or graduated cylinder, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer/graduated cylinder and determine its mass.

-

Fill the container with this compound to a calibrated mark, ensuring no air bubbles are present.

-

Place the filled container in a constant temperature water bath (e.g., 25°C) until thermal equilibrium is reached.

-

Remove the container, carefully dry the exterior, and measure its mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

2. Boiling Point Determination (Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure.

-

Apparatus: A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

-

Procedure:

-

Place a small volume of this compound and a boiling chip in the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Slowly evacuate the system to the desired pressure (e.g., 1 mmHg).

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

3. Refractive Index Measurement

The refractive index is a characteristic property that can be measured using an Abbe refractometer.

-

Apparatus: Abbe refractometer with a circulating water bath for temperature control.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C) by circulating water from the water bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Experimental Workflow: Platinum-Catalyzed Hydrosilylation of an Alkene

This section details a typical experimental workflow for the hydrosilylation of an alkene (e.g., 1-octene) with this compound using a platinum catalyst.

Caption: A typical experimental workflow for the platinum-catalyzed hydrosilylation of an alkene.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a valuable organosilicon compound with a well-defined set of physical and chemical properties. Its reactivity, particularly the ability of its Si-H bond to participate in hydrosilylation and reduction reactions, makes it a versatile reagent in organic synthesis. For researchers and professionals in drug development, understanding the properties and reaction workflows of this compound is key to leveraging its potential in the synthesis of novel and complex molecules with therapeutic promise. Careful adherence to experimental protocols and safety guidelines is essential for its effective and safe utilization in a research setting.

References

- 1. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Methyldiphenylsilane: Molecular Structure and Weight

This guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of methyldiphenylsilane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identity

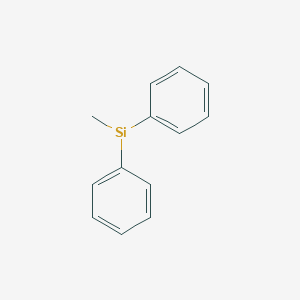

This compound is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, one methyl group, and a hydrogen atom. Its chemical structure is foundational to its utility in various chemical syntheses.

The molecular formula for this compound is C₁₃H₁₄Si.[1][2] Key identifiers for this compound are its CAS Number, 776-76-1, and its IUPAC name, methyl(diphenyl)silane.[1] The connectivity of the atoms can be represented by the SMILES string: C--INVALID-LINK--C2=CC=CC=C2.[1]

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions. Based on its molecular formula, the computed molecular weight is approximately 198.33 g/mol .[1] Various sources report this value as 198.34 g/mol .[2][3][4][5]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data is compiled from various chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄Si | [1][2] |

| Molecular Weight | 198.34 g/mol | [2][4][5] |

| CAS Number | 776-76-1 | [1][2][3][4] |

| Appearance | Colorless clear liquid | [2] |

| Melting Point | 20 °C | [2][3] |

| Boiling Point | 91 °C / 1 mmHg | [2] |

| Density | 1.00 g/mL | [2] |

| Refractive Index | n20/D 1.57 | [2] |

Experimental Protocols

The physicochemical properties listed above are determined through standard laboratory techniques. While the provided sources are chemical catalogs and databases that do not detail specific experimental protocols for this compound, the general methodologies are well-established:

-

Melting Point: The melting point is determined by slowly heating a small sample of the substance and observing the temperature at which it transitions from a solid to a liquid. For a substance that is a liquid at room temperature, this would involve cooling the sample until it freezes and then determining the melting point upon warming.

-

Boiling Point: The boiling point at reduced pressure (e.g., 1 mmHg) is measured using vacuum distillation. The temperature at which the liquid boils and its vapor pressure equals the pressure of the system is recorded as the boiling point.

-

Density: The density is typically measured using a pycnometer or a digital density meter, which determines the mass of a known volume of the liquid at a specific temperature.

-

Refractive Index: The refractive index is measured using a refractometer, which quantifies the extent to which light is bent as it passes through the liquid. This is a characteristic property of a pure substance.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the central silicon atom and its substituents.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyldiphenylsilane, a valuable organosilicon compound with applications in organic synthesis and materials science. This document details established synthetic methodologies, purification protocols, and presents quantitative data to support the described procedures. Logical workflows for the synthesis and purification processes are also visualized to provide a clear and concise understanding of the experimental steps involved.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard reaction, offering a reliable and high-yielding route. An alternative approach involves the reduction of chlorodiphenylmethylsilane.

Grignard Synthesis from Methyl Dichlorosilane (B8785471) and Phenyl Magnesium Bromide

This classic method involves the reaction of a phenyl Grignard reagent with methyl dichlorosilane. The Grignard reagent, phenylmagnesium bromide, is prepared in situ from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent.

Reaction Scheme:

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Bromobenzene

-

Iodine crystal (as initiator)

-

Methyl dichlorosilane

-

Anhydrous toluene

-

Activated charcoal

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

All glassware must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Methyl Dichlorosilane:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Add a solution of methyl dichlorosilane in anhydrous diethyl ether dropwise to the Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Initial Purification:

-

The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude residue, primarily this compound, is then treated with activated charcoal to remove colored impurities.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Methyl dichlorosilane, Phenyl magnesium bromide | [1] |

| Solvent | Ethereal solution | [1] |

| Reported Yield | 83% (referred to methyl dichlorosilane) | [1] |

Synthesis from Chlorodiphenylmethylsilane

An alternative high-yield synthesis involves the reaction of chlorodiphenylmethylsilane.

Reaction Scheme:

A plausible reduction of chlorodiphenylmethylsilane to this compound can be achieved using a suitable reducing agent like lithium aluminum hydride, although a specific detailed protocol for this direct conversion was not found in the immediate search results. A related synthesis has been reported with a high yield starting from chlorothis compound.

Experimental Protocol (from a related synthesis):

Materials:

-

Chlorothis compound

-

Tetrahydrofuran (THF)

-

Hydrogen chloride

Procedure:

-

To a solution of chlorothis compound (0.5 mmol) in THF (0.5 ml), add the appropriate reagents and react at 30 °C for 10 hours.

-

The resulting product is then reacted with hydrogen chloride in a 1,4-dioxane solution to yield this compound.

-

The yield is determined by NMR spectroscopy.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Chlorothis compound | [2] |

| Solvent | Tetrahydrofuran, 1,4-Dioxane | [2] |

| Reaction Temperature | 30 °C | [2] |

| Reaction Time | 10 hours | [2] |

| Reported Yield | 91% | [2] |

Hydrosilylation as a Potential Synthetic Route

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the formation of silicon-carbon bonds. In principle, this compound could be synthesized via the hydrosilylation of a phenyl-containing unsaturated substrate with a methyl-containing silane, or vice-versa. However, a specific, detailed experimental protocol for the direct synthesis of this compound using this method was not prominently found in the surveyed literature. This route remains a theoretical possibility for researchers to explore.

Purification of this compound

Crude this compound can be purified to a high degree using standard laboratory techniques such as distillation and column chromatography.

Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying liquid compounds with high boiling points, as it lowers the boiling point, preventing thermal decomposition.

Experimental Protocol:

Apparatus:

-

A round-bottom flask

-

A short-path distillation head or a fractional distillation column

-

A condenser

-

A receiving flask

-

A vacuum pump

-

A manometer to monitor the pressure

-

A heating mantle with a stirrer

Procedure:

-

Place the crude this compound in the round-bottom flask with a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring the crude product.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached and stable, begin heating the distillation flask.

-

Collect the fraction that distills at a constant temperature and pressure. This compound has a boiling point of 93-94 °C at 1 mm Hg.

-

After the desired fraction has been collected, cool the apparatus before releasing the vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Purification Method | Vacuum Distillation | [1] |

| Pressure | 0.5 mm Hg | [1] |

| Boiling Point | Constant temperature (specific value not stated in source) | [1] |

| Note | The crude product was treated with activated charcoal prior to distillation. | [1] |

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a non-polar compound, normal-phase chromatography is suitable.

Experimental Protocol:

Materials:

-

Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

A suitable non-polar solvent system (e.g., hexane, heptane, or mixtures with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane)

-

A chromatography column

-

Cotton or glass wool

-

Sand

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

-

Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Add another thin layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system.

-

Collect fractions in separate test tubes.

-

Monitor the separation by thin-layer chromatography (TLC). This compound, being relatively non-polar, is expected to have a high Rf value in a non-polar eluent system.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and purification procedures.

Caption: Workflow for the Grignard Synthesis of this compound.

Caption: Workflow for the Purification of this compound.

References

Spectroscopic Characterization of Methyldiphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyldiphenylsilane (C₁₃H₁₄Si), a key organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its identity.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two phenyl groups and the protons of the methyl group and the silicon hydride give rise to characteristic chemical shifts.

| Assignment | Chemical Shift (ppm) |

| Phenyl H | 7.54 |

| Phenyl H | 7.34 |

| Phenyl H | 7.32 |

| Si-H | 4.951 |

| CH₃ | 0.601 |

Table 1: ¹H NMR Chemical Shifts for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound shows signals for the aromatic carbons and the methyl carbon.

| Assignment | Chemical Shift (ppm) |

| Aromatic C | 134.7 |

| Aromatic C | 129.6 |

| Aromatic C | 128.0 |

| CH₃ | -4.4 |

Table 2: ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the Si-H, C-H (aromatic and aliphatic), and Si-C bonds, as well as the aromatic C=C stretching vibrations.

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H stretch | ~3070-3050 |

| Aliphatic C-H stretch | ~2960 |

| Si-H stretch | ~2120 |

| Aromatic C=C stretch | ~1590, 1480, 1430 |

| Si-CH₃ deformation | ~1250 |

| Si-Phenyl | ~1115 |

| C-H out-of-plane bend | ~730, 695 |

Table 3: Characteristic IR Absorption Bands for this compound.

Experimental Protocol for IR Spectroscopy

The following protocol can be used to obtain the IR spectrum of this compound, which is a liquid at room temperature:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two IR-transparent salt plates (e.g., NaCl or KBr). A drop of this compound is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample and a Fourier transform is applied to obtain the final spectrum of absorbance or transmittance versus wavenumber.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 198 | 25.2 | [M]⁺ (Molecular Ion) |

| 197 | 10.6 | [M-H]⁺ |

| 183 | 33.3 | [M-CH₃]⁺ |

| 121 | 17.9 | [M-C₆H₅]⁺ |

| 120 | 100.0 | [Si(C₆H₅)CH₃]⁺ |

| 105 | 51.4 | [Si(C₆H₅)]⁺ |

Table 4: Key Fragments in the Mass Spectrum of this compound.[4]

Experimental Protocol for Mass Spectrometry

A typical experimental procedure for obtaining the mass spectrum of this compound is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[3] For a liquid sample like this compound, GC-MS is a common method.

-

Ionization: Electron Ionization (EI) is a standard method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.

References

solubility and stability of Methyldiphenylsilane

An In-Depth Technical Guide to the Solubility and Stability of Methyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 776-76-1) is an organosilicon compound with increasing relevance in materials science, organic synthesis, and pharmaceutical applications.[1] Its utility as a reducing agent, a precursor for silicone polymers, and a surface modification agent necessitates a thorough understanding of its core chemical and physical properties.[1][2] This guide provides a detailed overview of the solubility and stability of this compound, offering critical data for its handling, storage, and application.

Core Properties of this compound

This compound is a colorless, clear liquid under standard conditions.[1][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 776-76-1 | [4] |

| Molecular Formula | C₁₃H₁₄Si | [3][5] |

| Molecular Weight | 198.34 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [1][3] |

| Density | 0.995 - 1.00 g/mL at 25 °C | [1][6] |

| Melting Point | 20 °C (68 °F) | [1][3] |

| Boiling Point | 266 - 267 °C (510.8 - 512.6 °F) at 760 mmHg | [3] |

| 91 - 94 °C at 1 mmHg | [1][6] | |

| Flash Point | 120 °C (248 °F) | [3] |

| Refractive Index (n20D) | 1.571 | [6] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features two hydrophobic phenyl groups and a methyl group attached to a silicon hydride center. This composition renders it generally soluble in organic solvents and insoluble in water.[3][7]

| Solvent Class | Solubility | Notes | Reference(s) |

| Water | Insoluble | The product is insoluble and floats on water. | [3] |

| Polar Aprotic Solvents | Soluble | (e.g., Acetone) | [8] |

| Non-Polar Organic Solvents | Soluble | (e.g., Benzene, Ether) | [7] |

| Alcohols | Soluble | (e.g., Ethanol) | [7] |

Experimental Protocol: Determination of Solubility

A standard method for determining the solubility of a liquid like this compound is the shake-flask method, followed by quantitative analysis.

Objective: To determine the concentration of this compound in a given solvent at saturation.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After agitation, allow the solution to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved droplets to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved material is collected.

-

Filter the collected sample through a syringe filter compatible with the solvent.

-

Dilute the filtered sample quantitatively with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the standards and the diluted sample using a calibrated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation: The solubility is typically reported in units such as g/100 mL, mg/L, or mol/L at the specified temperature.

Stability Profile

This compound is stable under normal, controlled conditions but is susceptible to degradation from moisture, heat, and certain chemical agents.[3]

| Condition | Stability | Degradation Products/Notes | Reference(s) |

| Thermal | Stable at ambient temperatures. | Thermal decomposition at elevated temperatures can occur. | [9] |

| Hydrolytic | Sensitive to moisture. | Reacts with water (hydrolysis), especially in the presence of acid or base, to form silanols, which then condense to form siloxanes and release hydrogen gas. | [6][10] |

| pH | Unstable in acidic and basic conditions. | Condensation of silanol (B1196071) intermediates is catalyzed by both acid and base. Reacts with aqueous base. | [6][11] |

| Light | Generally stable. | No significant photolytic degradation pathways are reported under normal laboratory conditions. | [9] |

| Chemical Incompatibility | Reactive | Incompatible with strong oxidizing agents, acids, bases, alkaline materials, and finely powdered metals. | [3][12] |

| Storage | Requires controlled conditions. | Store under an inert atmosphere (nitrogen or argon) in a dry, cool (2-8 °C), and well-ventilated place. | [1][6][13] |

Predicted Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in the presence of water is hydrolysis of the silicon-hydride (Si-H) bond to form a silanol intermediate (methyldiphenylsilanol). This silanol is unstable and readily undergoes condensation with another silanol molecule to form a disiloxane (B77578) and water.

Experimental Protocol: Assessing Hydrolytic Stability via ¹H-NMR Spectroscopy

This protocol, adapted from studies on analogous hydrosilanes, uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the degradation of the Si-H bond over time in an aqueous environment.[10]

Objective: To quantitatively assess the hydrolytic stability of this compound at a specific pH and temperature.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

Buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline in D₂O)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

NMR Spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, prepare a solution containing a known concentration of this compound, the internal standard, and the deuterated organic solvent.

-

Initiation of Reaction: Add a known volume of the buffered D₂O solution to the NMR tube to initiate the hydrolysis reaction. The final volume ratio (e.g., 1:1 organic solvent to aqueous buffer) should be recorded.

-

NMR Analysis:

-

Immediately acquire a ¹H-NMR spectrum (t=0). The Si-H proton of this compound gives a characteristic signal.

-

Continue to acquire spectra at regular time intervals (e.g., 1, 4, 8, 12, 24 hours) while maintaining the sample at a constant temperature.

-

-

Data Processing and Analysis:

-

Integrate the peak corresponding to the Si-H proton and the peak of the stable internal standard in each spectrum.

-

Calculate the relative amount of remaining this compound at each time point by comparing the ratio of the Si-H integral to the internal standard integral.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

-

Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.[14]

Objective: To determine the onset temperature of decomposition for this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas (e.g., Nitrogen) and/or reactive gas (e.g., Air)

Procedure:

-

Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

TGA Measurement:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a controlled flow rate.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The resulting curve (thermogram) will show a sharp drop in mass where decomposition occurs.

-

The onset temperature of decomposition is often determined as the temperature at which 5% mass loss occurs (T₅%) or by the intersection of the baseline tangent with the tangent of the decomposition step.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. thermofishersci.in [thermofishersci.in]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C13H14Si | CID 69893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIPHENYLMETHYLSILANE CAS#: 776-76-1 [m.chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and History of Organosilicon Compounds

For Immediate Release

A deep dive into the foundational moments of organosilicon chemistry reveals a journey of scientific curiosity, accidental discovery, and industrial innovation that has irrevocably shaped modern materials science. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the seminal discoveries in organosilicon chemistry, complete with detailed experimental protocols, quantitative data, and logical diagrams to illuminate the path from the first silicon-carbon bond to the industrial production of silicones.

The Dawn of a New Field: The First Organosilicon Compound

The story of organosilicon chemistry begins in 1863 with French chemist Charles Friedel and his American collaborator James Crafts. While investigating the atomic weight of silicon, they achieved the first synthesis of a compound containing a direct silicon-carbon bond: tetraethylsilane (B1293383).[1] This serendipitous discovery, a landmark in the history of chemistry, opened the door to a vast new field of organometallic chemistry.[2]

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

The synthesis of tetraethylsilane was achieved through the reaction of silicon tetrachloride with diethylzinc (B1219324). While the original 1863 publication in Annalen der Chemie und Pharmacie provides a descriptive account, the following protocol is a reconstruction based on their work and subsequent understanding of the reaction.

Objective: To synthesize tetraethylsilane via the reaction of silicon tetrachloride and diethylzinc.

Reactants:

-

Silicon Tetrachloride (SiCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

Apparatus: A sealed glass tube capable of withstanding high temperatures and pressure.

Procedure:

-

Silicon tetrachloride and diethylzinc were introduced into a thick-walled glass tube.

-

The tube was hermetically sealed to prevent the escape of the volatile and reactive contents.

-

The sealed tube was heated in a furnace to a temperature of approximately 140-160°C.

-

The reaction mixture was heated for several hours, leading to the formation of tetraethylsilane and zinc chloride.

-

After cooling, the tube was carefully opened in a well-ventilated area due to the unreacted volatile starting materials.

-

The liquid product, tetraethylsilane, was separated from the solid zinc chloride precipitate.

-

Purification was achieved through fractional distillation.

Reaction: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂

This pioneering work laid the groundwork for future explorations into the nature and reactivity of the silicon-carbon bond.

The Kipping Era: Pioneering Systematic Synthesis with Grignard Reagents

At the turn of the 20th century, English chemist Frederic Stanley Kipping embarked on a systematic investigation of organosilicon compounds that would span over four decades and lay the foundation for modern silicone chemistry.[3] A significant breakthrough in his research was the application of Grignard reagents, discovered by Victor Grignard in 1900, for the facile formation of silicon-carbon bonds.[4] This methodology provided a much more versatile and controllable route to a wide array of organosilanes compared to the earlier methods.

Experimental Protocol: Synthesis of Ethylchlorosilanes using Grignard Reagents (Kipping, c. 1904)

Kipping's extensive work, detailed in a series of papers in the Journal of the Chemical Society, demonstrated the utility of Grignard reagents in synthesizing various alkyl- and arylchlorosilanes. The following is a generalized protocol based on his early work with ethylmagnesium bromide and silicon tetrachloride.

Objective: To synthesize a mixture of ethylchlorosilanes by reacting silicon tetrachloride with ethylmagnesium bromide.

Reactants:

-

Silicon Tetrachloride (SiCl₄)

-

Magnesium turnings (Mg)

-

Ethyl Bromide (C₂H₅Br)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

Apparatus: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to exclude moisture.

Procedure:

-

Preparation of the Grignard Reagent: In the round-bottom flask, magnesium turnings were covered with anhydrous diethyl ether. A small crystal of iodine was often added to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether was then added dropwise from the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux. The completion of the Grignard reagent formation is indicated by the disappearance of most of the magnesium.

-

Reaction with Silicon Tetrachloride: The solution of ethylmagnesium bromide was cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether was then added dropwise with vigorous stirring. The reaction is highly exothermic and the rate of addition should be controlled to maintain a moderate temperature.

-

Work-up: After the addition was complete, the reaction mixture was stirred for an additional period at room temperature or with gentle heating to ensure complete reaction. The mixture was then poured onto a mixture of ice and a dilute acid (e.g., hydrochloric acid) to decompose the magnesium salts.

-

Separation and Purification: The ethereal layer was separated, washed with water, and dried over an anhydrous drying agent (e.g., calcium chloride). The diethyl ether was removed by distillation. The resulting mixture of ethylchlorosilanes was then separated by fractional distillation.

Reaction (simplified): SiCl₄ + n C₂H₅MgBr → (C₂H₅)ₙSiCl₄₋ₙ + n MgBrCl (where n = 1, 2, 3, or 4)

Kipping's work was instrumental in demonstrating the ability to systematically build a variety of organosilicon structures, though he famously regarded the polymeric materials he produced as "uninviting glues."

The Industrial Leap: The Müller-Rochow Direct Process

The commercial viability of silicones was unlocked in the early 1940s through the independent and near-simultaneous invention of the "Direct Process" by American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller.[3][5] This process, which involves the direct reaction of an organic halide with elemental silicon in the presence of a copper catalyst, provided an economical and scalable method for the synthesis of organochlorosilanes, the key monomers for silicone production.[6]

Experimental Protocol: The Direct Synthesis of Methylchlorosilanes (Rochow, 1945)

Rochow's seminal 1945 paper in the Journal of the American Chemical Society outlined the fundamental parameters of this groundbreaking industrial process.[7]

Objective: To synthesize a mixture of methylchlorosilanes via the direct reaction of methyl chloride with silicon.

Reactants:

-

Silicon powder (metallurgical grade)

-

Methyl Chloride (CH₃Cl) gas

-

Copper catalyst (often in the form of copper(I) chloride or as a pre-alloyed silicon-copper contact mass)

Apparatus: A fluidized-bed reactor or a stirred-bed reactor capable of high-temperature operation, equipped with a gas inlet, a condenser for product collection, and a temperature control system. A diagram of a laboratory setup is depicted below.

Procedure:

-

A mixture of powdered silicon and the copper catalyst was placed in the reactor.

-

The reactor was heated to a temperature of approximately 280-350°C.[3][6]

-

A stream of methyl chloride gas was passed through the heated silicon-copper contact mass.

-

The reaction is exothermic, and the temperature needs to be carefully controlled to maintain optimal product selectivity.

-

The volatile methylchlorosilane products were carried out of the reactor by the gas stream and collected by condensation.

-

The resulting liquid mixture of methylchlorosilanes was then separated by fractional distillation.

Primary Reaction: 2 CH₃Cl + Si → (CH₃)₂SiCl₂ (in the presence of a Cu catalyst)

The Direct Process primarily yields dimethyldichlorosilane, the most important precursor for polydimethylsiloxane (B3030410) (silicone) polymers, along with other valuable methylchlorosilanes.

Quantitative Data Summary

The following tables summarize key quantitative data for the landmark discoveries in organosilicon chemistry.

Table 1: Physical Properties of Tetraethylsilane

| Property | Value | Reference(s) |

| Molecular Formula | Si(C₂H₅)₄ | [8] |

| Molecular Weight | 144.33 g/mol | [8] |

| Boiling Point | 153-154 °C | [8][9] |

| Melting Point | -82.5 °C | [8][9] |

| Density | 0.761 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D 1.4263 | [8][9] |

Table 2: Product Distribution of the Müller-Rochow Direct Process

| Product | Typical Yield (%) | Boiling Point (°C) |

| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | 70 - 90 | 70 |

| Methyltrichlorosilane (CH₃SiCl₃) | 5 - 15 | 66 |

| Trimethylchlorosilane ((CH₃)₃SiCl) | 2 - 4 | 57 |

| Methyldichlorosilane (CH₃HSiCl₂) | 1 - 4 | 41 |

| Dimethylchlorosilane ((CH₃)₂HSiCl) | 0.1 - 0.5 | 35 |

| Note: Yields can be influenced by reaction conditions such as temperature, pressure, and catalyst composition.[5] |

Visualizing the Path of Discovery

The following diagrams, generated using the DOT language, illustrate the key historical developments and experimental workflows in the discovery of organosilicon compounds.

Caption: A timeline of key milestones in the discovery and synthesis of organosilicon compounds.

Caption: Experimental workflow for the synthesis of tetraethylsilane by Friedel and Crafts.

Caption: Process flow diagram for the Müller-Rochow Direct Process.

Conclusion

The journey from the initial synthesis of a single organosilicon compound to the large-scale industrial production of silicones is a testament to the power of fundamental research and its translation into transformative technologies. The pioneering work of Friedel, Crafts, Kipping, Rochow, and Müller has not only created a new class of materials with unique and valuable properties but has also provided a rich field of study that continues to yield new discoveries and applications. This guide serves as a foundational resource for understanding the key historical and technical milestones that have shaped the field of organosilicon chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution | MDPI [mdpi.com]

- 4. gelest.com [gelest.com]

- 5. Direct process - Wikipedia [en.wikipedia.org]

- 6. ntnu.no [ntnu.no]

- 7. Rochow, E.G. (1945) The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67, 963-965. - References - Scientific Research Publishing [scirp.org]

- 8. 四乙基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. TETRAETHYLSILANE CAS#: 631-36-7 [m.chemicalbook.com]

Theoretical Insights into the Reactivity of Methyldiphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of methyldiphenylsilane. The content is structured to offer a comprehensive understanding of its chemical behavior, focusing on key reactive sites and potential transformation pathways. This guide summarizes quantitative data from analogous compounds, details recommended computational protocols for further investigation, and visualizes key reaction mechanisms and workflows.

Core Concepts in this compound Reactivity

This compound ((C₆H₅)₂CH₃SiH) possesses two primary sites of reactivity: the silicon-hydrogen (Si-H) bond and the two phenyl (C₆H₅) rings. Theoretical studies on similar organosilanes suggest that the Si-H bond is the most likely site for initial reactions involving radical species due to its lower bond dissociation energy (BDE) compared to C-H and C-C bonds within the phenyl groups.

Silicon-Hydrogen Bond Reactivity

The Si-H bond is susceptible to homolytic cleavage, leading to the formation of a silyl (B83357) radical ((C₆H₅)₂CH₃Si•) and a hydrogen atom. This process is central to many of its reactions, including oxidation and thermal decomposition. The electronic properties of the substituents on the silicon atom significantly influence the Si-H BDE. Phenyl groups, in particular, have been shown to weaken the Si-H bond.[1]

Phenyl Ring Reactivity

The phenyl rings offer sites for electrophilic and radical addition reactions. While the Si-H bond is generally more reactive towards radical abstraction, the aromatic rings can be attacked by highly reactive species like hydroxyl radicals, leading to the formation of various substituted isomers.

Quantitative Data Summary

Due to the limited number of theoretical studies focused specifically on this compound, the following tables present a combination of estimated values based on trends observed in analogous compounds and recommended computational parameters for obtaining precise data.

Table 1: Estimated Bond Dissociation Energy (BDE) of the Si-H Bond in this compound and Related Compounds

| Compound | Bond | Experimental BDE (kcal/mol) | Recommended Computational Method for BDE Calculation |

| Silane (SiH₄) | Si-H | 90.3 | B3P86/6-311++G(d,p) |

| Trimethylsilane ((CH₃)₃SiH) | Si-H | 90.1 | B3P86/6-311++G(d,p) |

| Triphenylsilane ((C₆H₅)₃SiH) | Si-H | 85.3 | B3P86/6-311++G(d,p) |

| This compound | Si-H | ~86-88 (Estimated) | B3P86/6-311++G(d,p) |

Note: The estimated BDE for this compound is based on the observed trend of phenyl groups weakening the Si-H bond.[1]

Table 2: Qualitative Reactivity and Estimated Activation Energies for Key Reactions

| Reaction Type | Reactant | Key Pathway | Estimated Activation Energy |

| Oxidation | O₂ | H-abstraction from Si-H | Moderate |

| Reaction with Hydroxyl Radical | •OH | H-abstraction from Si-H | Low |

| •OH addition to phenyl ring | Low to Moderate | ||

| Thermal Decomposition | Heat | Homolytic cleavage of Si-H bond | High |

Experimental and Computational Protocols

Calculation of Si-H Bond Dissociation Energy

A reliable method for calculating the Si-H BDE is through Density Functional Theory (DFT). Based on studies of various organosilanes, the B3P86 functional has been shown to provide the most accurate results.[2]

Protocol:

-

Geometry Optimization: Optimize the ground state geometry of this compound and the corresponding silyl radical ((C₆H₅)₂CH₃Si•) and a hydrogen atom using the B3P86 functional with a 6-311++G(d,p) basis set.

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies for the molecule and radical) and to obtain zero-point vibrational energies (ZPVE).

-

BDE Calculation: The BDE is calculated as the difference in the total electronic energies (including ZPVE corrections) between the products (silyl radical and hydrogen atom) and the reactant (this compound).

Investigation of Reaction with Hydroxyl Radical

The reaction of this compound with the hydroxyl radical (•OH) can proceed through two primary pathways: hydrogen abstraction from the Si-H bond and •OH addition to the phenyl rings.

Protocol:

-

Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and •OH) and the potential products (silyl radical + H₂O for abstraction; various hydroxylated this compound isomers for addition) using a suitable DFT functional (e.g., M06-2X, which is known to perform well for kinetics) with a 6-311++G(d,p) basis set.

-

Transition State Search: Locate the transition state structures for both the abstraction and addition pathways using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Calculation and IRC: Perform frequency calculations on the transition states to verify the presence of a single imaginary frequency. An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the transition state connects the correct reactants and products.

-

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

Visualization of Reaction Pathways and Workflows

Proposed Reaction Pathways for this compound with a Hydroxyl Radical

References

Methyldiphenylsilane: A Versatile Tool in Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane, a member of the organosilane family, is emerging as a powerful and versatile reagent in the field of organic synthesis and drug development. Its unique chemical properties enable its application in a range of critical processes, from highly selective reduction reactions to the formation of protective groups and its potential incorporation into advanced drug delivery systems. This technical guide provides a comprehensive overview of the initial investigations into the applications of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers in harnessing its full potential.

Core Applications in Organic Synthesis

This compound has demonstrated significant utility as a reducing agent and as a protecting group for sensitive functionalities, crucial steps in the synthesis of complex pharmaceutical intermediates.

Hydrosilylation of Ketones

One of the key applications of this compound is in the hydrosilylation of ketones to form silyl (B83357) ethers, which can then be readily hydrolyzed to the corresponding secondary alcohols. This two-step transformation is a cornerstone of organic synthesis, enabling the stereoselective reduction of carbonyl compounds.

Experimental Protocol: General Procedure for the Hydrosilylation of Ketones

A detailed experimental protocol for the hydrosilylation of ketones using a copper-based catalyst system is outlined below. This procedure can be adapted for various ketone substrates.

-

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.1 equiv)

-

Copper(I) chloride (CuCl) (5 mol%)

-

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (5 mol%)

-

Potassium tert-butoxide (KOtBu) (10 mol%)

-

Dry toluene (B28343) (as solvent)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solid mixture of CuCl, IMes·HCl, and KOtBu is dissolved in dry toluene (to a concentration of 0.015 M) at room temperature and stirred for 20 minutes to generate the active catalyst.

-

In a separate flask, the ketone and this compound are dissolved in dry toluene (to a concentration of 0.2 M).

-

The prepared catalyst solution is then added to the ketone and silane (B1218182) mixture.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a short plug of silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel to yield the desired silyl ether.[1]

-

Quantitative Data: Hydrosilylation of Various Ketones

The following table summarizes the yields of silyl ethers obtained from the hydrosilylation of various ketones using a similar protocol with diphenylsilane, which is expected to have comparable reactivity to this compound under these conditions.

| Ketone Substrate | Silane | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |

| Acetophenone | Diphenylsilane | Co-3 (0.1 mol%), NaOtBu (1 mol%) | THF | Room Temp | 1 | >99 |

| 4-Methoxyacetophenone | Diphenylsilane | Co-3 (0.1 mol%), NaOtBu (1 mol%) | THF | Room Temp | 1 | >99 |

| 4-Chloroacetophenone | Diphenylsilane | Co-3 (0.1 mol%), NaOtBu (1 mol%) | THF | Room Temp | 1 | >99 |

| Cyclohexanone | Diphenylsilane | Co-3 (0.1 mol%), NaOtBu (1 mol%) | THF | Room Temp | 1 | >99 |

Data adapted from a study on cobalt-catalyzed hydrosilylation.[2]

Reduction of Esters and Amides

This compound and its close analog, diphenylsilane, are effective reducing agents for the conversion of esters and amides to the corresponding alcohols and amines, respectively. These transformations are fundamental in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Reduction of Esters to Alcohols

The following protocol details the reduction of esters using diphenylsilane, which can be adapted for this compound with minor modifications.

-

Materials:

-

Ester (1.0 equiv)

-

Diphenylsilane (2.0 equiv)

-

Rhodium catalyst (e.g., [RhCl(cod)]2/4PPh3 or [RhCl(PPh3)3]) (catalytic amount)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, the ester and the rhodium catalyst are dissolved in the anhydrous solvent.

-

Diphenylsilane is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for the required duration (typically 6-72 hours), with progress monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[3]

-

Quantitative Data: Reduction of Various Esters

| Ester Substrate | Silane | Catalyst | Time (h) | Yield (%) |

| Ethyl decanoate | Diphenylsilane | [RhCl(cod)]2/4PPh3 | 72 | 98 |

| Ethyl phenylacetate | Diphenylsilane | [RhCl(cod)]2/4PPh3 | 72 | 92 |

| Ethyl 7-bromoheptanoate | Diphenylsilane | [RhCl(PPh3)3] | 6 | High |

Data from a study on rhodium-catalyzed ester reductions.[3]

References

An In-Depth Technical Guide to the Safety, Handling, and Storage of Methyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for Methyldiphenylsilane. The following sections detail its physical and chemical properties, known hazards, recommended personal protective equipment, and specific protocols for use in a laboratory setting, particularly within research and drug development contexts.

Chemical and Physical Properties

This compound is a colorless liquid with the following key properties:

| Property | Value | Reference |

| CAS Number | 776-76-1 | [1] |

| Molecular Formula | C₁₃H₁₄Si | [1] |

| Molecular Weight | 198.33 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Melting Point | 20 °C | [2] |

| Boiling Point | 91 °C / 1 mmHg | [2] |

| Density | 0.995 g/mL at 25 °C | [1] |

| Flash Point | >110 °C | |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., toluene, THF, diethyl ether). | [3] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following provides a general guideline for PPE selection.

Experimental Protocols

Standard Handling and Experimental Setup

This protocol outlines the general procedure for safely handling this compound in a research laboratory.

Methodology:

-

Preparation and Personal Protective Equipment (PPE):

-

Before starting any work, ensure you are wearing the appropriate PPE as determined by your risk assessment. This includes, at a minimum, a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ensure a safety shower and eyewash station are readily accessible.

-

-

Engineering Controls:

-

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

-

Experimental Setup:

-

All glassware should be oven-dried or flame-dried to remove any moisture.

-

Assemble the reaction apparatus, including a reaction flask, condenser, and addition funnel, as required by the specific experimental procedure.

-

Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes before introducing any reagents. Maintain a positive pressure of the inert gas throughout the experiment.

-

-

Reagent Handling:

-

Transfer this compound using a syringe or cannula under a positive flow of inert gas to prevent exposure to air and moisture.

-

Ground all equipment to prevent static discharge, which can be an ignition source for flammable solvents.

-

Reaction Quenching Procedure

Care must be taken when quenching reactions containing residual this compound, as it can react with water.

Methodology:

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Initial Quench: Slowly add a less reactive protic solvent, such as isopropanol, to the cooled reaction mixture with stirring.[4]

-

Aqueous Quench: Once the initial vigorous reaction subsides, slowly add a saturated aqueous solution of ammonium (B1175870) chloride.

-

Warming: Allow the mixture to warm to room temperature with continued stirring.

-

Work-up: Proceed with the standard aqueous work-up, including extraction with an appropriate organic solvent.

Equipment Decontamination

All glassware and equipment that have come into contact with this compound must be decontaminated before cleaning.

Methodology:

-

Initial Rinse: Rinse the glassware and equipment with a water-miscible organic solvent, such as acetone, to remove the bulk of the residual this compound. Collect the rinsate for proper waste disposal.

-

Decontamination: Carefully add a solution of 10% aqueous sodium hydroxide (B78521) to the rinsed glassware and allow it to stand for at least one hour to hydrolyze any remaining silane.

-

Final Cleaning: After the decontamination step, the glassware can be cleaned using standard laboratory detergents and procedures.[5]

Storage and Incompatibility

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and moisture.

Emergency Procedures

Spill Response

References

Methyldiphenylsilane: A Versatile Organosilicon Compound for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane [(CH₃)(C₆H₅)₂SiH] is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical chemistry. Its unique combination of stability and reactivity makes it a valuable reagent for a wide range of chemical transformations. This guide provides a comprehensive overview of this compound, including its properties, key applications, and detailed experimental protocols, to empower researchers in leveraging its full potential.

Core Properties of this compound

This compound is a colorless, clear liquid with a molecular weight of 198.34 g/mol .[1][2] Its chemical structure features a silicon atom bonded to a methyl group, two phenyl groups, and a hydrogen atom, which is the source of its reducing capabilities. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 776-76-1 | [1] |

| Molecular Formula | C₁₃H₁₄Si | [1] |

| Molecular Weight | 198.34 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Density | 1.00 g/mL | [1] |

| Boiling Point | 91 °C / 1 mmHg | [1] |

| Melting Point | 20 °C | [1] |

| Refractive Index (n20D) | 1.57 | [1] |

| Purity | ≥ 95% (GC) | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.54 (m, 4H), 7.34 (m, 6H), 4.95 (q, 1H), 0.60 (d, 3H) | |

| ¹³C NMR | Not explicitly found for this compound, but related structures show characteristic aromatic and aliphatic signals. | |

| Mass Spectrometry (EI) | m/z 198 (M+), 183, 120, 105, 91 | [3] |

| ²⁹Si NMR | Chemical shifts are characteristic of the silicon environment. | [3] |

Key Applications in Chemical Synthesis

This compound's utility stems from its role as a mild and selective reducing agent and its application in protecting group chemistry, particularly in the synthesis of complex molecules like peptides and pharmaceuticals.

Reducing Agent in Organic Synthesis

Organosilanes, including this compound, are effective hydride donors for the reduction of various functional groups.[4][5] They offer a safer and often more selective alternative to metal hydride reagents like lithium aluminum hydride (LiAlH₄). The reactivity of silanes can be tuned by the substituents on the silicon atom, and the presence of a methyl and two phenyl groups in this compound provides a balance of stability and reactivity.

Common applications include the reduction of aldehydes, ketones, esters, and amides. These reactions often require activation by a Lewis acid or a transition metal catalyst.

Caption: Generalized mechanism for the reduction of a carbonyl group using a silane.

Role in Peptide Synthesis and Drug Development